molecular formula C11H15N5O B2654936 3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 1285147-58-1

3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2654936
CAS No.: 1285147-58-1
M. Wt: 233.275
InChI Key: UXZZJZJHDUPLME-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a piperazine ring, a pyrazine ring, and a hydroxyethyl group

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 1-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives. Substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: This compound shares the piperazine and hydroxyethyl groups but lacks the pyrazine ring.

    Pyrazine-2-carbonitrile: This compound contains the pyrazine ring and carbonitrile group but lacks the piperazine and hydroxyethyl groups.

Uniqueness

Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c12-9-10-11(14-2-1-13-10)16-5-3-15(4-6-16)7-8-17/h1-2,17H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZZJZJHDUPLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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